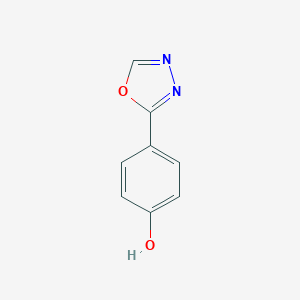

4-(1,3,4-Oxadiazol-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENOJMGPELLGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419854 | |

| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-27-8 | |

| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,3,4-Oxadiazol-2-yl)phenol

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] These five-membered heterocyclic rings are known for their metabolic stability, favorable pharmacokinetic properties, and ability to act as bioisosteres for ester and amide functionalities.[2] Their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][4] This guide provides a comprehensive, technically-grounded protocol for the synthesis and rigorous characterization of a key derivative, 4-(1,3,4-Oxadiazol-2-yl)phenol. This molecule uniquely combines the versatile oxadiazole core with a phenol moiety, a critical functional group for establishing hydrogen bond interactions with biological targets and imparting potential antioxidant properties. The methodologies detailed herein are designed to be self-validating, providing researchers with a reliable framework for obtaining and confirming this high-value chemical entity.

Rationale and Synthetic Strategy

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones.[4] A particularly robust and accessible method involves the reaction of an acid hydrazide with a one-carbon synthon, such as an orthoester or, as detailed here, carbon disulfide.

Our strategy hinges on a two-step process commencing with a readily available starting material, 4-hydroxybenzoic acid. The retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for this compound.

This approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and straightforward purification procedures.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybenzoic Hydrazide

The initial step is the conversion of an ester to its corresponding hydrazide via nucleophilic acyl substitution. This reaction is typically efficient and high-yielding.[5][6]

Protocol:

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (0.1 mol, 16.6 g) and 100 mL of absolute ethanol.

-

Hydrazine Addition: Stir the mixture until the solid is fully dissolved. Add hydrazine hydrate (N₂H₄·H₂O, 0.2 mol, ~10 mL) dropwise to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.

Causality Behind Choices:

-

Ethanol as Solvent: It effectively dissolves the starting ester and is compatible with the reflux temperature.

-

Excess Hydrazine Hydrate: Using a stoichiometric excess of hydrazine hydrate drives the equilibrium towards the product, ensuring complete conversion of the ester.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester's carbonyl carbon.

Step 2: Synthesis of this compound

This key step involves the cyclization of the intermediate hydrazide. While several reagents can effect this transformation, the use of carbon disulfide in a basic medium is a classic and reliable method.[3][7]

Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic hydrazide (0.05 mol, 7.6 g) and potassium hydroxide (0.05 mol, 2.8 g) in 100 mL of absolute ethanol.

-

Carbon Disulfide Addition: Add carbon disulfide (CS₂, 0.06 mol, ~3.6 mL) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux for 8-10 hours. During this period, the intermediate potassium dithiocarbazate salt precipitates.

-

Work-up: After cooling to room temperature, pour the reaction mixture carefully into 250 mL of ice-cold water.

-

Acidification & Isolation: Acidify the aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to litmus paper (pH ~5-6). The target compound will precipitate out.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from an ethanol-water mixture to yield pure this compound as a crystalline solid.

Causality Behind Choices:

-

Potassium Hydroxide (KOH): The basic medium is essential to deprotonate the hydrazide, forming a more nucleophilic species that readily attacks the carbon of CS₂.

-

Reflux Conditions: Provides the energy required for the intramolecular cyclization and elimination of hydrogen sulfide (H₂S), leading to the formation of the stable aromatic oxadiazole ring.

-

Acidification: Protonates the phenoxide and any remaining salt of the product, rendering the final compound insoluble in the aqueous medium for easy isolation.

Structural Characterization and Validation

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system of analysis.

Caption: Experimental workflow from synthesis to final characterization.

Physicochemical Data

| Property | Expected Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol [8] |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~240-245 °C (Varies with purity) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the N-H stretching bands from the hydrazide precursor and the appearance of characteristic oxadiazole ring vibrations are key indicators of a successful reaction.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| ~3200-3400 | O-H (Phenolic) | Broad, strong absorption[9] |

| ~3050-3100 | C-H (Aromatic) | Sharp, weak to medium |

| ~1610-1625 | C=N (Oxadiazole Ring) | Medium to strong absorption[9][10] |

| ~1500-1580 | C=C (Aromatic Ring) | Multiple sharp absorptions |

| ~1240-1260 | C-O (Phenolic) | Strong absorption |

| ~1020-1080 | C-O-C (Oxadiazole Ring) | Strong absorption[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, serving as the definitive method for structural confirmation.

¹H NMR Spectroscopy (Expected Data in DMSO-d₆, 400 MHz) The choice of DMSO-d₆ as a solvent is crucial as it solubilizes the compound and allows for the observation of the exchangeable phenolic proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~9.2-9.5 | Singlet | 1H | Oxadiazole -CH |

| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to oxadiazole |

| ~6.9-7.1 | Doublet | 2H | Aromatic protons ortho to -OH |

¹³C NMR Spectroscopy (Expected Data in DMSO-d₆, 100 MHz) ¹³C NMR confirms the number of unique carbon environments and their electronic nature. The chemical shifts of the oxadiazole carbons are particularly diagnostic.[12][13]

| Chemical Shift (δ, ppm) | Assignment |

| ~164-166 | C5 of Oxadiazole (C-H) |

| ~160-162 | C2 of Oxadiazole (C-Ar) |

| ~158-160 | C-OH of Phenyl Ring |

| ~128-130 | CH of Phenyl Ring (ortho to oxadiazole) |

| ~115-117 | CH of Phenyl Ring (ortho to -OH) |

| ~114-116 | C-ipso of Phenyl Ring (attached to oxadiazole) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z = 163.05[14] |

| High-Resolution MS (HRMS) | Calculated for C₈H₇N₂O₂⁺: 163.0502; Found: ± 5 ppm |

The fragmentation pattern in mass spectrometry can also provide structural information, often involving the cleavage of the oxadiazole ring.[15]

Conclusion

This guide outlines a reliable and well-characterized pathway for the synthesis of this compound. The described protocols, rooted in fundamental organic chemistry principles, provide a clear and reproducible method for obtaining this valuable heterocyclic compound. The multi-technique spectroscopic characterization ensures a self-validating workflow, confirming both the structural integrity and purity of the final product. For researchers in drug discovery and medicinal chemistry, this molecule serves as an excellent starting point for the development of novel therapeutic agents, leveraging the proven pharmacological potential of the 1,3,4-oxadiazole scaffold.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Authorea. Available at: [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules. Available at: [Link]

-

Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available at: [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. Available at: [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules. Available at: [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Conference Proceedings. Available at: [Link]

-

Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. Available at: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia. Available at: [Link]

-

Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy: International Journal of Engineering and Science. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. TESEO. Available at: [Link]

-

This compound. Matrix Fine Chemicals. Available at: [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

-

Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Journal of Chemical Reviews. Available at: [Link]

-

Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Scientific Reports. Available at: [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Mass spectrometry of oxazoles. Universita degli Studi di Padova. Available at: [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. International Journal of Molecular Sciences. Available at: [Link]

-

Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Available at: [Link]

-

IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Biology & Biotechnology. Available at: [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. chemmethod.com [chemmethod.com]

- 6. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS 5378-27-8 [matrix-fine-chemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. updatepublishing.com [updatepublishing.com]

- 11. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide on the Physicochemical Properties of 4-(1,3,4-Oxadiazol-2-yl)phenol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a bioisostere for carboxylic acids and amides, and its incorporation into phenolic scaffolds can modulate key drug-like properties.[1][2][3][4] This document delves into the synthesis, spectroscopic characterization, and critical physicochemical parameters, including solubility, acidity (pKa), and thermal stability. The interplay between the phenolic hydroxyl group and the oxadiazole ring dictates the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this scaffold.

Molecular Structure and Key Features

This compound possesses a planar, aromatic structure characterized by the fusion of a phenyl ring with a 1,3,4-oxadiazole ring. The phenolic hydroxyl group at the para position is a key determinant of its acidic nature and potential for hydrogen bonding. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which contributes to the molecule's polarity and metabolic stability.[1]

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | PubChem[5] |

| Molecular Weight | 162.15 g/mol | PubChem[6] |

| Monoisotopic Mass | 162.042927438 Da | PubChem[6] |

| XlogP (Predicted) | 1.1 | PubChem[5][6] |

Synthesis Pathway

The synthesis of this compound analogs is well-documented in the scientific literature. A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines.[2][7] A plausible synthetic route to the title compound starts from 4-hydroxybenzoic acid.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Representative)

-

Synthesis of 4-Hydroxybenzohydrazide: 4-Hydroxybenzoic acid is first converted to its methyl ester. The resulting methyl 4-hydroxybenzoate is then refluxed with hydrazine hydrate in an alcoholic solvent to yield 4-hydroxybenzohydrazide.

-

Formation of N'-Formyl-4-hydroxybenzohydrazide: The 4-hydroxybenzohydrazide is then acylated using formic acid to produce N'-formyl-4-hydroxybenzohydrazide.

-

Cyclodehydration: The N'-formyl-4-hydroxybenzohydrazide is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.[2][7] The reaction mixture is heated, and upon cooling, the product is precipitated by pouring it onto crushed ice. The crude product is then neutralized, filtered, and purified by recrystallization.[8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring. Due to the para-substitution, two doublets corresponding to the ortho and meta protons relative to the hydroxyl group would be anticipated. A broad singlet for the phenolic hydroxyl proton would also be observed, the chemical shift of which is dependent on the solvent and concentration. The proton on the oxadiazole ring will appear as a singlet in the downfield region.[1][9][10]

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms. The carbons of the oxadiazole ring are expected to resonate at approximately 164 ppm and 162 ppm.[11] The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded.[1]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=N stretching of the oxadiazole ring is expected around 1615 cm⁻¹.[12]

-

C-O-C stretching of the oxadiazole ring can be observed in the 1000-1200 cm⁻¹ region.[12]

-

C-O stretching of the phenol will be present around 1250 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 162.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its success. For this compound, the interplay between the acidic phenol and the polar oxadiazole ring governs these characteristics.

Solubility

The solubility of a compound in aqueous and organic solvents is critical for its formulation and bioavailability. The presence of the phenolic hydroxyl group suggests some aqueous solubility, which can be significantly enhanced at higher pH due to deprotonation. The oxadiazole ring also contributes to the molecule's polarity. Conversely, the aromatic rings provide lipophilic character.

Experimental Protocol: Determination of Aqueous Solubility [13][14][15][16][17]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The suspension is filtered through a 0.45 µm filter or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Solubility Profile:

-

Water: Sparingly soluble.

-

Aqueous Buffers: Solubility is expected to increase significantly in basic buffers (pH > pKa) due to the formation of the more soluble phenolate salt.

-

Organic Solvents: Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[18]

Caption: Factors influencing the solubility of this compound.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the phenolic proton. This parameter is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[19] The electron-withdrawing nature of the 1,3,4-oxadiazole ring is expected to increase the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10).

Experimental Protocol: pKa Determination by Potentiometric Titration [19][20][21][22][23]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the aqueous solubility is low.[21] The ionic strength of the solution is kept constant.[19][20]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The inflection point of the curve corresponds to the equivalence point.[23]

Thermal Stability

Thermal analysis, using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is essential to understand the solid-state properties of a compound, including its melting point, decomposition temperature, and polymorphism.[24][25] These properties are critical for manufacturing, formulation, and storage.[26]

Experimental Protocol: Thermal Analysis by DSC and TGA [24][25][27]

-

Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) of this compound is placed in an aluminum pan.

-

Instrumentation: The analysis is performed using a simultaneous TGA-DSC instrument.[25][27]

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[27] The weight loss of the sample as a function of temperature is recorded. This indicates decomposition temperatures and the presence of any solvates.

-

DSC Analysis: Simultaneously, the heat flow into or out of the sample relative to a reference is measured. This reveals thermal events such as melting (endotherm) and decomposition (exotherm).[27]

Expected Thermal Profile:

-

DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid is expected. At higher temperatures, an exothermic event may be observed, indicating decomposition.[27]

-

TGA: The TGA curve is expected to be stable with no significant weight loss until the decomposition temperature is reached, at which point a sharp decrease in weight will occur.[27] The 1,3,4-oxadiazole ring generally imparts good thermal stability.[28]

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This compound is a molecule with a compelling set of physicochemical properties for drug discovery applications. Its synthesis is achievable through established chemical transformations. The presence of both a hydrogen bond donor/acceptor (phenol) and hydrogen bond acceptors (oxadiazole) within a moderately lipophilic framework provides a balanced profile. The acidic nature of the phenol, modulated by the electron-withdrawing oxadiazole, allows for pH-dependent solubility, which can be leveraged in formulation development. The expected good thermal stability is also advantageous for drug manufacturing and storage. A thorough experimental characterization of these properties is a critical step in the rational design of new drug candidates based on this promising scaffold.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024-06-20). [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. (2024-05-28). [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

ResearchGate. Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF. [Link]

-

NIH. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC. [Link]

-

AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024-04-18). [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

Potentiometric Titration of an Unknown Weak Acid. [Link]

-

NIH. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

NIH. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC. (2023-08-16). [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

-

NIH. Development of Methods for the Determination of pKa Values - PMC. (2013-08-08). [Link]

-

ResearchGate. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024-09-04). [Link]

-

ACS Publications. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities | ACS Omega. (2025-05-03). [Link]

-

NIH. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC. (2023-07-06). [Link]

-

PubChem. 3-(1,3,4-Oxadiazol-2-yl)phenol. [Link]

-

NIH. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. | Download Scientific Diagram. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). [Link]

-

NIH. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC. [Link]

-

Semantic Scholar. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. [Link]

-

Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

MDPI. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. [Link]

-

Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals. [Link]

-

Matrix Fine Chemicals. This compound | CAS 5378-27-8. [Link]

Sources

- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. rroij.com [rroij.com]

- 5. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 3-(1,3,4-Oxadiazol-2-yl)phenol | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.ws [chem.ws]

- 14. researchgate.net [researchgate.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. saltise.ca [saltise.ca]

- 18. This compound CAS#: 5378-27-8 [chemicalbook.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. asdlib.org [asdlib.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]

- 26. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 27. azom.com [azom.com]

- 28. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Structural Insights of 4-(1,3,4-Oxadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. While an experimentally determined crystal structure is not currently available in the public domain, this document consolidates knowledge on its synthesis, spectroscopic characterization, and potential applications. In lieu of crystallographic data, a computational analysis of the molecule's structure and potential for intermolecular interactions is presented, offering valuable insights for researchers in drug design and materials science. This guide aims to serve as a foundational resource, detailing established protocols and theoretical considerations for scientists working with this promising scaffold.

Introduction

The 1,3,4-oxadiazole ring is a vital pharmacophore in modern drug discovery, prized for its favorable metabolic stability, water solubility, and lipophilicity profiles.[1] This five-membered heterocycle acts as a bioisostere for carboxylic acids and amides, enhancing the pharmacological properties of a molecule.[1] The versatile nature of the 1,3,4-oxadiazole nucleus has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3]

This compound, in particular, represents a key building block for the development of novel therapeutics. Its phenolic hydroxyl group offers a site for further functionalization and potential hydrogen bonding interactions with biological targets, making it an attractive scaffold for structure-activity relationship studies. Understanding the synthesis, chemical properties, and three-dimensional structure of this compound is paramount for its effective utilization in the design of new and improved pharmaceutical agents. This guide provides a detailed exploration of these aspects to support ongoing research and development efforts.

Synthesis and Crystallization

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from 4-hydroxybenzoic acid. The general strategy involves the formation of a hydrazide intermediate, followed by cyclodehydration to yield the 1,3,4-oxadiazole ring.

Step 1: Synthesis of 4-Hydroxybenzohydrazide

The initial step involves the conversion of 4-hydroxybenzoic acid to its corresponding hydrazide. This is commonly achieved by first converting the carboxylic acid to an ester, such as methyl 4-hydroxybenzoate, which is then reacted with hydrazine hydrate.

Experimental Protocol:

-

Esterification: A mixture of 4-hydroxybenzoic acid and an excess of methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude ester is purified.

-

Hydrazinolysis: The resulting ester is dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate. The reaction mixture is refluxed for several hours. After cooling, the precipitated 4-hydroxybenzohydrazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclodehydration to form this compound

The 1,3,4-oxadiazole ring is formed by the cyclization of 4-hydroxybenzohydrazide. This can be accomplished using various dehydrating agents, with phosphorus oxychloride being a common choice.[4]

Experimental Protocol:

-

A mixture of 4-hydroxybenzohydrazide and a suitable carboxylic acid (or its derivative) is treated with phosphorus oxychloride.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is carefully poured onto crushed ice to quench the reaction and precipitate the product.

-

The crude this compound is collected by filtration, washed with water until neutral, and purified by recrystallization from an appropriate solvent system (e.g., ethanol-water).

Caption: Synthetic workflow for this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. For this compound, a systematic approach to crystallization would be necessary.

Methodology for Crystal Growth:

-

Solvent Screening: The solubility of the purified compound should be tested in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane).

-

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenol ring would appear as two doublets in the range of δ 7.0-8.0 ppm. The phenolic hydroxyl proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The proton of the oxadiazole ring would appear as a singlet at approximately δ 8.5-9.0 ppm. |

| ¹³C NMR | The carbon atoms of the 1,3,4-oxadiazole ring are expected to resonate at approximately δ 160-165 ppm. The phenolic carbon (C-OH) would appear around δ 155-160 ppm. The remaining aromatic carbons would be observed in the typical range of δ 115-130 ppm. |

| IR (cm⁻¹) | A broad O-H stretching band for the phenolic hydroxyl group around 3200-3400 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C=N stretching of the oxadiazole ring around 1600-1620 cm⁻¹. C-O stretching of the phenol and C-O-C of the oxadiazole ring in the 1200-1300 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₆N₂O₂) would be observed. Fragmentation patterns would likely involve the cleavage of the oxadiazole ring and loss of small molecules like N₂ or CO. |

Structural Insights in the Absence of Experimental Data

As of the writing of this guide, a single-crystal X-ray structure of this compound has not been reported. However, computational modeling can provide valuable insights into its three-dimensional structure and potential intermolecular interactions that would govern its crystal packing.

Predicted Molecular Structure

Based on computational analysis of similar 1,3,4-oxadiazole derivatives, the molecule is expected to be largely planar. The dihedral angle between the phenol and 1,3,4-oxadiazole rings is predicted to be small, allowing for significant π-conjugation across the molecule.

Potential Intermolecular Interactions and Supramolecular Assembly

In the solid state, the crystal packing of this compound would be dictated by a network of non-covalent interactions.

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can interact with the nitrogen atoms of the oxadiazole ring, which are hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

-

π-π Stacking: The aromatic nature of both the phenol and oxadiazole rings suggests that π-π stacking interactions would play a significant role in stabilizing the crystal lattice.

-

C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen and nitrogen atoms of the oxadiazole ring would also contribute to the overall packing efficiency.

Caption: Potential intermolecular interactions in the crystal lattice.

Potential Applications in Drug Development

The this compound scaffold is a versatile starting point for the development of new therapeutic agents. The phenolic hydroxyl group can be readily modified to explore structure-activity relationships and optimize pharmacokinetic properties. The 1,3,4-oxadiazole ring imparts favorable electronic and steric properties, and its derivatives have shown promise in a variety of therapeutic areas, including:

-

Anticancer Agents: Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.[2]

-

Antimicrobial Agents: The scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[2]

-

Anti-inflammatory and Analgesic Agents: The structural features of 1,3,4-oxadiazoles have been exploited to develop novel anti-inflammatory and analgesic drugs.

The insights into the synthesis and potential structural features of this compound provided in this guide can aid medicinal chemists in the rational design of new, more effective drug candidates.

Conclusion

This technical guide has provided a detailed overview of the synthesis, spectroscopic characterization, and theoretical structural analysis of this compound. While an experimental crystal structure remains to be determined, the information presented herein offers a solid foundation for researchers working with this important heterocyclic compound. The synthetic protocols, expected spectroscopic data, and insights into potential intermolecular interactions are valuable for the design and development of novel derivatives with promising applications in medicinal chemistry and materials science. Further investigation into the solid-state structure of this compound through single-crystal X-ray diffraction is highly encouraged to validate the theoretical predictions and provide a more complete understanding of its properties.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 17(12), 14298-14313. [Link]

-

Tang, J.-F., Lv, X.-H., Wang, X.-L., Sun, J., Zhang, Y.-B., Yang, Y.-S., Gong, H.-B., & Zhu, H.-L. (2012). Design, synthesis, biological evaluation and molecular modeling of novel 1,3,4-oxadiazole derivatives based on Vanillic acid as potential immunosuppressive agents. Bioorganic & Medicinal Chemistry, 20(14), 4226–4236. [Link]

-

Asif, M. (2016). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 21(8), 1045. [Link]

-

Ibrahim, D. A. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(33), 20976–20984. [Link]

-

Kumar, D., & Kumar, R. (2021). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 18(4), 332-353. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Thermal and Metabolic Stability of 1,3,4-Oxadiazole Ring Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,4-Oxadiazole Scaffold as a Pillar of Modern Medicinal Chemistry

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in drug discovery is not accidental; it stems from a unique combination of physicochemical properties that address common challenges in developing safe and effective therapeutics.[3][4] Notably, the 1,3,4-oxadiazole ring is frequently employed as a bioisosteric replacement for metabolically labile ester and amide functionalities.[5][6] This substitution often imparts enhanced metabolic stability, improved aqueous solubility, and a more favorable pharmacokinetic profile.[6][7]

However, the true value of a chemical scaffold in drug development is measured by its predictability and robustness under physiological and manufacturing stresses. For the 1,3,4-oxadiazole core, two of the most critical parameters are its thermal and metabolic stability. Understanding these properties is essential for predicting a drug candidate's shelf-life, formulation requirements, in vivo half-life, and potential for drug-drug interactions.[8][9]

This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the thermal and metabolic stability of 1,3,4-oxadiazole compounds. We will delve into the fundamental principles governing their stability, present validated experimental protocols for their assessment, and offer field-proven insights into how these properties can be strategically modulated during the drug design process.

Part 1: Thermal Stability Profile of 1,3,4-Oxadiazole Derivatives

The ability of an active pharmaceutical ingredient (API) to withstand temperature variations without degradation is fundamental to its viability. Thermal stability impacts manufacturing, formulation, shipping, and storage, making it a critical quality attribute.

Fundamental Principles of Thermal Stability

The 1,3,4-oxadiazole ring is recognized as the most thermodynamically stable among the four possible oxadiazole isomers.[10][11][12] This inherent stability is a direct consequence of its aromatic character and the electronic distribution within the ring. The delocalized π-electron system confers a significant resonance energy, making the ring resistant to cleavage at moderate temperatures.

Key factors influencing thermal stability include:

-

Aromaticity: The cyclic, planar structure with 6 π-electrons creates a stable aromatic system that resists thermal decomposition.

-

Substitution: The stability of the core ring is further enhanced by substitution, particularly with aryl and perfluoroalkyl groups, which can extend the conjugated system and increase the overall molecular stability through resonance.[13] Aromatic poly(1,3,4-oxadiazole)s, for example, are known for their exceptional thermal resistance, with decomposition temperatures often exceeding 400°C.[14][15]

Mechanisms of Thermal Degradation

Under high thermal stress (typically >300°C), the 1,3,4-oxadiazole ring will eventually degrade. Studies on aromatic poly(1,3,4-oxadiazole)s provide valuable insights into the decomposition pathways.[14]

-

In an Inert Atmosphere (e.g., Nitrogen): The primary degradation event is the disruption and cleavage of the oxadiazole ring. This process often involves the formation of nitrile functionalities (-C≡N) and the evolution of carbon dioxide (CO2) as a major gaseous byproduct.[14]

-

In an Oxidative Atmosphere (e.g., Air): The initial stages of decomposition may be similar to those under an inert atmosphere. However, at later stages, the presence of oxygen accelerates the degradation process, leading to the formation of various oxidized byproducts and a more rapid mass loss.[14][16]

Below is a simplified representation of a potential thermal degradation pathway for a 2,5-diphenyl-1,3,4-oxadiazole.

Caption: Simplified thermal degradation of a 1,3,4-oxadiazole.

Experimental Workflow: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Protocol: Standard TGA for a Novel 1,3,4-Oxadiazole Compound

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select the appropriate sample pan (typically platinum or alumina). Tare the empty pan.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the test compound into the tared sample pan. Record the initial mass precisely.

-

Causality Check: A small sample mass is used to ensure uniform heating and minimize temperature gradients within the sample, leading to more accurate decomposition temperature measurements.

-

-

Experimental Setup:

-

Place the sample pan into the TGA furnace.

-

Set the purge gas (e.g., high-purity nitrogen for inert atmosphere or air for oxidative stability) at a constant flow rate (e.g., 50-100 mL/min).

-

Causality Check: A constant gas flow removes gaseous decomposition products from the sample environment, preventing secondary reactions and ensuring the measured weight loss is solely due to primary degradation.

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes to ensure thermal stability before the ramp.

-

Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature (e.g., 600°C) that is well beyond the expected decomposition.

-

Causality Check: A linear heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experiment time.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) and the temperature at 5% or 10% mass loss (Td5 or Td10). These are key indicators of thermal stability.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).

-

Data Presentation: Comparative Thermal Stability

| Compound | Substituents (R1, R2) | Td10 (°C, N2) | Key Observation | Reference |

| Poly(1,3,4-oxadiazole) | Aromatic Polymer Backbone | 425–440 | High stability due to extensive conjugation | [14] |

| Tri-oxadiazole-Nitroimine | Nitroimine-modified | 204–276 | Lower stability due to energetic N-NO2 group | [17] |

| Acyloxy-terminated | Acyloxy Alkyl Chains | ~330 | Good stability, but lower than alkyloxy analogs | [16] |

| Alkyloxy-terminated | Alkyloxy Alkyl Chains | >330 | Alkyloxy chains impart slightly higher stability | [16] |

Part 2: Metabolic Stability Profile of 1,3,4-Oxadiazole Derivatives

For a drug to be effective, it must remain in the body long enough at a sufficient concentration to exert its therapeutic effect. Metabolic stability is a primary determinant of a compound's pharmacokinetic half-life and oral bioavailability.[18]

The Metabolic Advantage of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is generally considered to be metabolically robust.[7] Its utility as a bioisostere for esters and amides stems from its resistance to hydrolytic cleavage by common metabolic enzymes like esterases and amidases.[12]

Systematic studies comparing isomeric scaffolds have demonstrated that 1,3,4-oxadiazole derivatives often exhibit superior metabolic stability compared to their 1,2,4-oxadiazole counterparts.[5][19][20] This increased stability, combined with higher polarity and reduced hERG inhibition, makes the 1,3,4-isomer a more favorable choice in many drug design campaigns.[5][20]

Metabolism of these compounds rarely involves cleavage of the core ring. Instead, biotransformation typically occurs on the substituents at the 2- and 5-positions. Common metabolic reactions include:

-

Oxidation: Hydroxylation of aromatic or aliphatic side chains by Cytochrome P450 (CYP) enzymes.

-

N- or O-dealkylation: Removal of alkyl groups from amine or ether substituents.

-

Conjugation (Phase II): Glucuronidation or sulfation of hydroxyl groups introduced during Phase I metabolism.

Experimental Workflow: Assessing In Vitro Metabolic Stability

The most common method for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[8][21] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[18]

Protocol: High-Throughput Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a stock solution of the NADPH regenerating system (cofactor required for CYP activity) in phosphate buffer.

-

Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

-

-

Incubation:

-

Reaction Plate Setup: In a 96-well plate, add the diluted HLM suspension.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to the optimal temperature for enzymatic activity.

-

Initiation: Add a small volume (e.g., 1 µL) of the test compound stock solution to the HLM suspension to achieve a final substrate concentration of 1 µM. Immediately add the NADPH solution to initiate the metabolic reaction.

-

Causality Check: The reaction is initiated with NADPH because CYP enzymes require it as a cofactor to transfer electrons and perform oxidative metabolism. A control incubation without NADPH is crucial to check for non-enzymatic degradation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.

-

Causality Check: Acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity and preventing further metabolism of the compound before analysis. The internal standard corrects for variations in sample processing and instrument response.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of this line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

-

Visualization: Metabolic Stability Screening Cascade

Caption: A typical screening cascade for assessing metabolic stability.

Structure-Stability Relationships: A Case Study

To illustrate how substituents impact metabolic stability, consider the hypothetical data below for a series of 2-phenyl-5-substituted-1,3,4-oxadiazoles.

| Compound ID | R-Group at 5-Position | LogP | HLM t1/2 (min) | Key Insight |

| OXA-01 | -CH3 | 2.1 | > 60 | Small, non-labile group results in high stability. |

| OXA-02 | -O-CH3 | 1.9 | 15 | Susceptible to O-demethylation, a common metabolic route. |

| OXA-03 | -O-CF3 | 2.5 | > 60 | Fluorination blocks metabolic O-dealkylation. |

| OXA-04 | -CH2-Phenyl | 3.5 | 8 | Benzylic position is highly susceptible to oxidation. |

| OXA-05 | -Cyclopropyl | 2.7 | > 60 | Small, constrained ring is metabolically stable. |

This data demonstrates that while the 1,3,4-oxadiazole core is stable, the overall metabolic fate of the molecule is dictated by the nature of its substituents.

Part 3: Strategic Application in Drug Design

A comprehensive understanding of stability allows for the proactive design of better drug candidates.

Strategies for Enhancing Stability

-

To Improve Thermal Stability: For applications requiring extreme heat resistance, embedding the 1,3,4-oxadiazole moiety into a polymer backbone with extensive aromaticity is the most effective strategy.[14][15]

-

To Improve Metabolic Stability:

-

Metabolic Site Blocking: If metabolite identification studies reveal a "soft spot" on a substituent (e.g., a para-position on a phenyl ring), introducing a metabolically resistant group like fluorine at that position can effectively block oxidation.[8]

-

Reduce Lipophilicity: High lipophilicity often correlates with increased non-specific binding to metabolic enzymes, leading to faster clearance. Replacing lipophilic groups with more polar ones can reduce metabolism.

-

Conformational Constraint: Introducing steric bulk or rigid groups near a metabolic soft spot can hinder the ability of enzymes to access and modify that site.

-

Scaffold Hopping: When a different core heterocycle is proving metabolically labile, replacing it with the more robust 1,3,4-oxadiazole ring is a validated and powerful strategy.[19][20]

-

Conclusion

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. Its inherent aromaticity provides a high degree of thermal stability, making it a robust scaffold for a wide range of applications. From a drug development perspective, its exceptional metabolic stability, particularly in comparison to the ester and amide groups it often replaces, is its most significant asset.

By employing the analytical workflows and strategic principles outlined in this guide, researchers can effectively characterize the stability of their 1,3,4-oxadiazole-containing compounds. This enables a data-driven approach to drug design, where potential liabilities are identified early and rational modifications are made to engineer molecules with an optimal balance of potency, selectivity, and drug-like properties, ultimately increasing the probability of clinical success.

References

-

Jha, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]

-

Gondru, R., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

Karataş, M.O., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

Szczepaniak, J., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Available at: [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

-

Rathore, A.S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

-

Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Asif, M. (2021). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available at: [Link]

-

Wust, M., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. Available at: [Link]

-

Gloc, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Sharma, R., et al. (2022). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]

-

Sharma, R., et al. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Wust, M., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. Available at: [Link]

-

Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances. Available at: [Link]

-

Wang, L., et al. (2018). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. ResearchGate. Available at: [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

-

La Hoz, A., et al. (2016). Oxadiazole isomers: all bioisosteres are not created equal. RSC Publishing. Available at: [Link]

-

Patel, P. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

-

Iacob, M., et al. (2012). Thermal degradation of some[3][22][23]oxadiazole derivatives with liquid crystalline properties. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

Pharmaceutical Technology. (2016). Determining Drug Stability. Pharmaceutical Technology. Available at: [Link]

-

El-Sayed, N.N.E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available at: [Link]

-

Sandeep, C.S., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]

-

Roughley, S.D., & Jordan, A.M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Sławiński, J., et al. (2022). 1,3,4-Oxadiazole: A Biologically Active Scaffold. ResearchGate. Available at: [Link]

-

Al-Amiery, A.A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available at: [Link]

-

Dossetter, A.G., et al. (2012). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in pharmaceutical compounds. The Royal Society of Chemistry. Available at: [Link]

-

Faghihi, K., & Hajibeygi, M. (2010). THERMALLY STABLE POLYMERS BASED ON 1,3,4-OXADIAZOLE RINGS. Journal of the Chilean Chemical Society. Available at: [Link]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. Available at: [Link]

-

Upare, A.A., & Selvaraj, M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]

-

Alam, M.A., et al. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Current Drug Targets. Available at: [Link]

-

Saponara, S., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

-

Kumar, S., & S.K., A. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. Available at: [Link]

-

Gloc, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Liu, Y., et al. (2024). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules. Available at: [Link]

-

Saponara, S., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. Available at: [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. jusst.org [jusst.org]

- 3. jchemrev.com [jchemrev.com]

- 4. rroij.com [rroij.com]

- 5. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. THERMALLY STABLE POLYMERS BASED ON 1,3,4-OXADIAZOLE RINGS [cjps.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 19. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. nuvisan.com [nuvisan.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

Lipophilicity Profile of Phenolic 1,3,4-Oxadiazole Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Lipophilicity is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profile of drug candidates.[][2][3] For the versatile class of phenolic 1,3,4-oxadiazole derivatives, which exhibit a wide range of biological activities, understanding and optimizing lipophilicity is paramount to achieving therapeutic success.[4][5][6] This guide provides a comprehensive technical overview of the lipophilicity profile of these compounds. It delves into the structural determinants of lipophilicity, presents detailed experimental and computational methodologies for its assessment, and explains the causal relationships between molecular properties and measurement techniques. This document is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights to guide the design and evaluation of novel phenolic 1,3,4-oxadiazole-based therapeutic agents.

Chapter 1: The Central Role of Lipophilicity in Modern Drug Discovery

Lipophilicity, literally "fat-loving," describes the affinity of a chemical compound for a lipid or non-polar environment over an aqueous or polar one.[2][7] It is a key determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, governing its ability to cross biological membranes, reach its target, and be cleared from the body.[3][8]

This property is most commonly quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7][9] For practical use, this is expressed on a logarithmic scale as LogP .

-

LogP (Partition Coefficient): For non-ionizable compounds, LogP is a fixed value.

-

LogD (Distribution Coefficient): For ionizable compounds, such as the phenolic 1,3,4-oxadiazoles, the distribution is pH-dependent. LogD measures the partition at a specific pH (e.g., physiological pH 7.4), accounting for both the ionized and non-ionized forms of the molecule.[10]

A delicate balance of lipophilicity is essential. While sufficient lipophilicity is required for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, high plasma protein binding, and potential toxicity.[8][11] According to the well-known Lipinski's Rule of Five, a LogP value not exceeding 5 is a common guideline for orally available drugs.[]

Caption: Workflow for selecting a lipophilicity determination method.

Experimental Methods

A. The Shake-Flask Method (OECD 107)

This is the "gold standard" direct method for LogP determination. [9][12]Its primary advantage is that it is a direct measurement of the partition coefficient. [9][12]However, it is labor-intensive, requires a relatively large amount of pure compound, and is not suitable for highly lipophilic or poorly soluble compounds. [9][13] Protocol: Shake-Flask LogD Determination at pH 7.4

-

Causality Behind Choices: The use of pre-saturated solvents is critical. If n-octanol is not saturated with buffer, it will draw water from the aqueous phase during the experiment, altering volumes and concentrations. Similarly, the buffer must be saturated with n-octanol to prevent the aqueous phase from dissolving some of the organic phase. This self-validating step ensures the two phases are at equilibrium before the analyte is even introduced.

-

Solvent Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.

-

In a large separatory funnel, mix the n-octanol and the pH 7.4 buffer in approximately equal volumes.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely overnight. Drain each phase into separate, sealed storage containers. These are your working solvents. [10]2. Sample Preparation:

-

Prepare a stock solution of the phenolic 1,3,4-oxadiazole derivative in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method (e.g., UV-Vis spectroscopy or HPLC).

-

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated buffer. The volume ratio can be adjusted depending on the expected LogD. [14] * Agitate the mixture at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take from 30 minutes to several hours. Gentle, consistent shaking or tumbling is preferred to vigorous shaking, which can form persistent emulsions. [9][15][16]4. Phase Separation:

-

Centrifuge the mixture to ensure a clean separation of the two phases. [15]5. Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The LogD is calculated as: LogD = log10 ( [Concentration in Octanol] / [Concentration in Buffer] )

-

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used indirect method for determining lipophilicity. [12]It is fast, requires very little compound, is insensitive to impurities, and is easily automated, making it ideal for screening in drug discovery. [13][17][18]The method is based on the linear correlation between the logarithm of the retention factor (log k) and the LogP of a series of standard compounds.

Protocol: RP-HPLC Lipophilicity Index (log kw) Determination

-

Causality Behind Choices: The stationary phase (e.g., C18) is non-polar, mimicking the lipid environment. The mobile phase is polar. A more lipophilic compound will have a stronger affinity for the stationary phase and will therefore elute later (have a longer retention time). By extrapolating the retention time to a theoretical 100% aqueous mobile phase, we get log kw, a robust index of lipophilicity.

-

System Setup:

-

Column: C18 (octadecyl silica) column.

-

Mobile Phase A: Aqueous buffer (e.g., phosphate buffer).

-

Mobile Phase B: Organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Select a set of 5-7 standard compounds with well-established LogP values that span the expected lipophilicity range of the test compounds.

-

For each standard, perform a series of isocratic elutions with varying percentages of organic modifier (e.g., 50%, 60%, 70%, 80% methanol).

-

Calculate the retention factor (k) for each run: k = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.

-

-

Data Analysis for Standards:

-

For each standard compound, plot log k versus the percentage of organic modifier. This should yield a straight line.

-

Extrapolate this line to 100% aqueous mobile phase (0% organic modifier) to determine the intercept, which is log kw.

-

Create a calibration curve by plotting the known LogP values of the standards against their calculated log kw values. A linear regression will yield an equation of the form: LogP = a * (log kw) + b.

-

-

Analysis of Test Compounds:

-

Determine the log kw for the unknown phenolic 1,3,4-oxadiazole derivatives using the same isocratic elution procedure.

-

Use the calibration equation from step 3 to calculate the experimental LogP value for the test compounds.

-

In Silico (Computational) Methods

Computational methods predict LogP based on a molecule's structure, offering instantaneous results that are invaluable for screening large virtual libraries before synthesis. [19]They are broadly classified into two categories. [20][21]

-

Fragment-Based Methods: These methods, like ClogP, dissect the molecule into predefined structural fragments. The final LogP is the sum of the lipophilicity values of these fragments, with correction factors for intramolecular interactions. [20][22]They are fast and generally reliable for molecules that are well-represented in the training datasets.

-

Whole-Molecule Methods: These approaches use descriptors derived from the entire 3D structure of the molecule, such as molecular properties or topological indices, often employing quantum mechanics or complex regression models. [20][21]These can be more accurate for novel scaffolds not present in fragment libraries but are more computationally intensive.

| Method Type | Principle | Advantages | Disadvantages |

| Shake-Flask | Direct measurement of partitioning between n-octanol and water. [9][12] | Gold standard, direct measurement, high accuracy. [12] | Low throughput, requires pure compound, labor-intensive, can have emulsion issues. [9][16] |